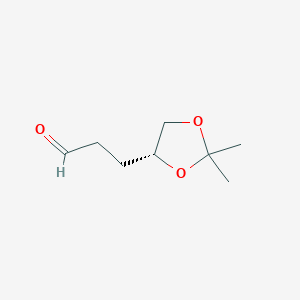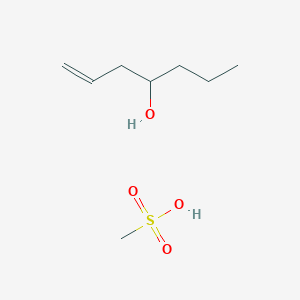
Hept-1-en-4-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-1-en-4-ol and methanesulfonic acid are two distinct chemical compounds with unique properties and applications. Hept-1-en-4-ol is an organic compound with the molecular formula C7H14O, characterized by a seven-carbon chain with a double bond at the first position and a hydroxyl group at the fourth position . Methanesulfonic acid, on the other hand, is an organosulfur compound with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water .
Métodos De Preparación
Hept-1-en-4-ol
Hept-1-en-4-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 1-heptene. In this process, 1-heptene reacts with borane (BH3) to form a trialkylborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield hept-1-en-4-ol .
Methanesulfonic Acid
Methanesulfonic acid is typically produced industrially through the oxidation of dimethyl sulfide using oxygen or nitric acid. The process involves the formation of dimethyl sulfoxide and dimethyl sulfone intermediates, which are further oxidized to methanesulfonic acid .
Análisis De Reacciones Químicas
Hept-1-en-4-ol
Hept-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: Hept-1-en-4-ol can be oxidized to hept-1-en-4-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptan-4-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Methanesulfonic Acid
Methanesulfonic acid is a strong acid and can participate in various reactions:
Esterification: It reacts with alcohols to form methanesulfonate esters.
Neutralization: It can be neutralized by bases to form methanesulfonate salts.
Aplicaciones Científicas De Investigación
Hept-1-en-4-ol
Hept-1-en-4-ol is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and fragrances. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Methanesulfonic Acid
Methanesulfonic acid has a wide range of applications in scientific research and industry:
Green Chemistry: It is used as a reagent in green chemistry due to its strong acidity and low environmental impact.
Electrochemistry: Methanesulfonic acid is used in the formulation of electrolytes for electrochemical applications, such as redox flow batteries and electroplating.
Catalysis: It serves as a Brønsted acid catalyst in various organic reactions, including esterification and alkylation.
Mecanismo De Acción
Hept-1-en-4-ol
The mechanism of action of hept-1-en-4-ol in chemical reactions involves the interaction of its hydroxyl group and double bond with various reagents. The hydroxyl group can act as a nucleophile or electrophile, depending on the reaction conditions, while the double bond can participate in addition reactions .
Methanesulfonic Acid
Methanesulfonic acid exerts its effects through its strong acidity, which allows it to donate protons (H+) readily. This property makes it an effective catalyst in acid-catalyzed reactions, where it facilitates the formation of reactive intermediates and enhances reaction rates .
Comparación Con Compuestos Similares
Hept-1-en-4-ol
Similar compounds to hept-1-en-4-ol include other alkenols such as but-3-en-2-ol and pent-4-en-1-ol. Hept-1-en-4-ol is unique due to its specific carbon chain length and the position of the hydroxyl group, which influence its reactivity and applications .
Methanesulfonic Acid
Methanesulfonic acid is similar to other sulfonic acids, such as toluenesulfonic acid and benzenesulfonic acid. Its uniqueness lies in its high solubility in water, low toxicity, and strong acidity, making it a preferred choice in various industrial and research applications .
Propiedades
Número CAS |
166903-57-7 |
|---|---|
Fórmula molecular |
C8H18O4S |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
hept-1-en-4-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H14O.CH4O3S/c1-3-5-7(8)6-4-2;1-5(2,3)4/h3,7-8H,1,4-6H2,2H3;1H3,(H,2,3,4) |
Clave InChI |
KVUDXSFIKDDURE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC=C)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)
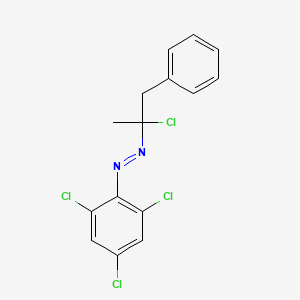
![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
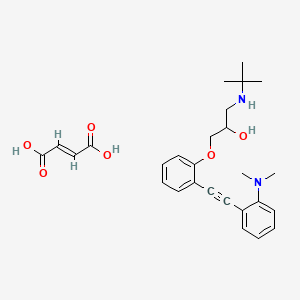
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
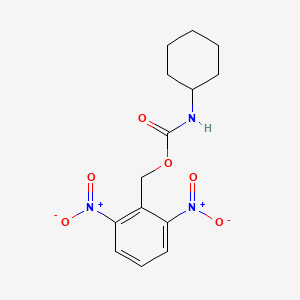
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
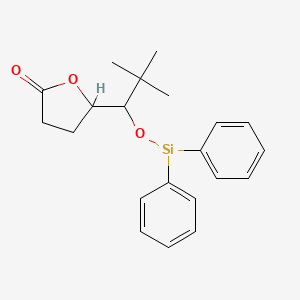
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)

